molecular formula C23H24N4O5S B11371579 3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11371579
M. Wt: 468.5 g/mol
InChI Key: APIHJRQLXQDHAJ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the core structures. The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzene derivatives. The thiadiazole ring is often formed via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final coupling of these core structures with the benzamide moiety is achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines .

Scientific Research Applications

3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to apoptosis in cancer cells. Additionally, the compound may interact with heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide apart is its unique combination of functional groups, which confer a broad spectrum of bioactivity. The presence of the thiadiazole ring and the specific substitution pattern on the aromatic rings contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H24N4O5S/c1-13-7-5-6-8-16(13)27-12-15(11-19(27)28)22-25-26-23(33-22)24-21(29)14-9-17(30-2)20(32-4)18(10-14)31-3/h5-10,15H,11-12H2,1-4H3,(H,24,26,29)

InChI Key

APIHJRQLXQDHAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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